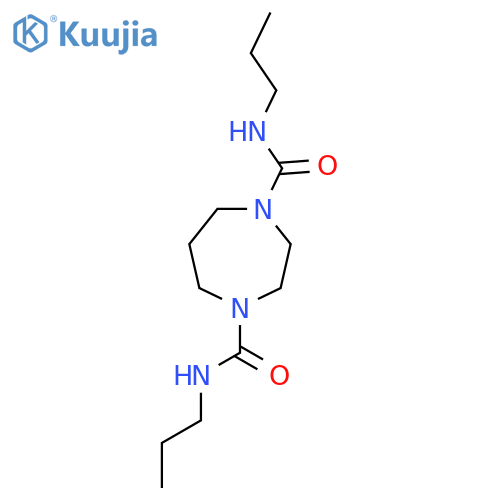Cas no 1023351-28-1 (N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)

1023351-28-1 structure
商品名:N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
CAS番号:1023351-28-1
MF:C13H26N4O2
メガワット:270.371142864227
MDL:MFCD06199172
CID:4677004
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide 化学的及び物理的性質
名前と識別子
-
- N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
- N1,N4-dipropyl-1,4-diazepane-1,4-dicarboxamide
- 1-N,4-N-dipropyl-1,4-diazepane-1,4-dicarboxamide
- N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide
-
- MDL: MFCD06199172
- インチ: 1S/C13H26N4O2/c1-3-6-14-12(18)16-8-5-9-17(11-10-16)13(19)15-7-4-2/h3-11H2,1-2H3,(H,14,18)(H,15,19)
- InChIKey: TZLJUVBTQXDNPG-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCC)N1CCN(C(NCCC)=O)CCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 268
- トポロジー分子極性表面積: 64.7
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 541.8±30.0 °C at 760 mmHg
- フラッシュポイント: 281.5±24.6 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB164558-1 g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 1g |
€211.30 | 2022-09-01 | ||
| TRC | N171260-0.5mg |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| abcr | AB164558-1g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |
1023351-28-1 | 1g |
€211.30 | 2024-04-21 | ||
| abcr | AB164558-10 g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 10g |
€482.50 | 2022-09-01 | ||
| TRC | N171260-2.5mg |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
| abcr | AB164558-10g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |
1023351-28-1 | 10g |
€482.50 | 2024-04-21 | ||
| TRC | N171260-1mg |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 1mg |
$ 80.00 | 2022-06-03 | ||
| abcr | AB164558-5 g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide |
1023351-28-1 | 5g |
€377.50 | 2022-09-01 | ||
| abcr | AB164558-5g |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide; . |
1023351-28-1 | 5g |
€377.50 | 2024-04-21 |
N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
1023351-28-1 (N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide) 関連製品
- 592-31-4(butylurea)
- 689-11-2(1-Butylurea)
- 1187-03-7(1,1,3,3-Tetraethylurea)
- 623-95-0(N,N’-Dipropylurea)
- 120-93-4(imidazolidin-2-one)
- 623-76-7(1,3-Diethylurea)
- 627-06-5(Propylurea)
- 80-73-9(1,3-Dimethyl-2-imidazolidinone)
- 761-65-9(N,N-Dibutylformamide)
- 769-42-6(1,3-dimethyl-1,3-diazinane-2,4,6-trione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1023351-28-1)N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide

清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0